N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a sulfonyl group, and an isoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Isoquinoline Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the sulfonyl group or the benzofuran core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzofuran or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzofuran-2-carboxamide: Similar structure but lacks the sulfonyl group.
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
The presence of both the sulfonyl group and the isoquinoline moiety in N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-20(19-13-16-6-3-4-8-18(16)26-19)21-10-12-27(24,25)22-11-9-15-5-1-2-7-17(15)14-22/h1-8,13H,9-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQLWYFNXXWVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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